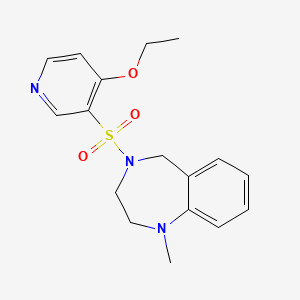![molecular formula C16H21N3O2 B7359540 N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that mimics the effects of tetrahydrocannabinol (THC), the main psychoactive component found in cannabis. JWH-018 has gained popularity in recent years due to its use as a recreational drug, but it also has potential applications in scientific research.
Wirkmechanismus
JWH-018 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are found in the brain and throughout the body. When JWH-018 binds to these receptors, it can activate or inhibit certain signaling pathways, leading to changes in cellular activity.
Biochemical and Physiological Effects
JWH-018 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease pain sensitivity, induce hypothermia, and increase locomotor activity. It has also been shown to have anxiolytic and antidepressant effects in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using JWH-018 in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it a useful tool for studying the endocannabinoid system and its effects on physiological processes. However, one limitation is that its effects may not fully mimic those of N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide or other natural cannabinoids, which could limit its usefulness in certain types of research.
Zukünftige Richtungen
There are many potential future directions for research involving JWH-018. One area of interest is its potential as a therapeutic agent for conditions such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand its mechanism of action and its effects on the endocannabinoid system. Finally, studies could be conducted to compare the effects of JWH-018 to those of other synthetic cannabinoids and natural cannabinoids, in order to better understand their similarities and differences.
Synthesemethoden
JWH-018 is synthesized using a multi-step process involving the reaction of 1-naphthoyl chloride with cyclohexylamine to form the intermediate 1-naphthylmethylcyclohexylamine. This intermediate is then reacted with indole-3-carboxaldehyde to form JWH-018.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been used in scientific research as a tool to study the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, mood regulation, and appetite control. JWH-018 has been shown to bind to cannabinoid receptors in the brain, which can lead to changes in these physiological processes.
Eigenschaften
IUPAC Name |
N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-11-10-16(8-4-1-5-9-16)17-15(21)14-12-6-2-3-7-13(12)18-19-14/h2-3,6-7,20H,1,4-5,8-11H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPJZIOLZAAXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)


